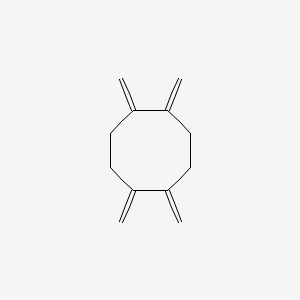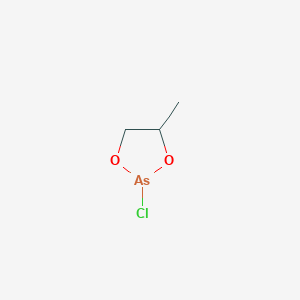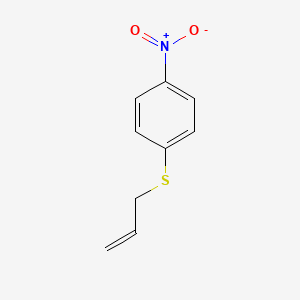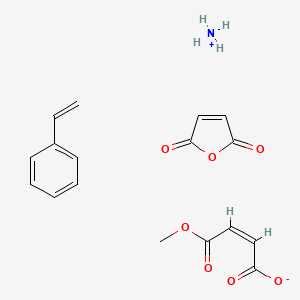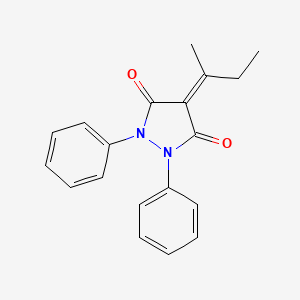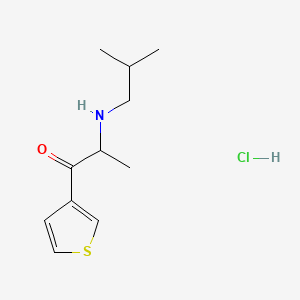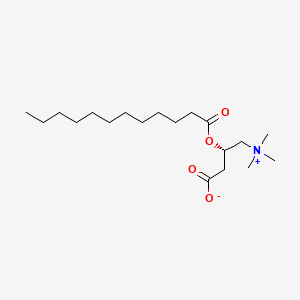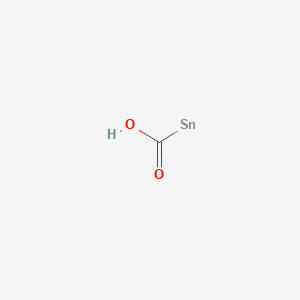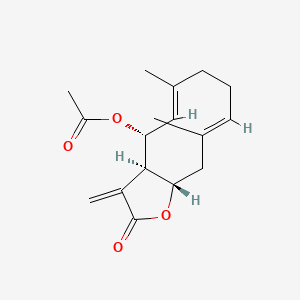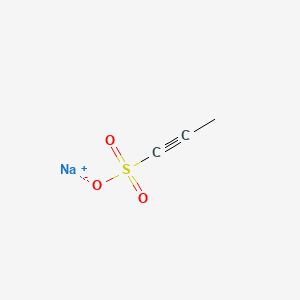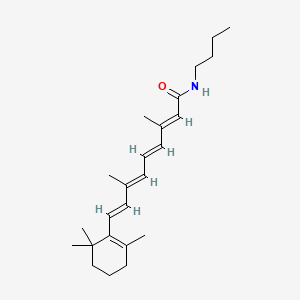
N-(Butyl)retinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butyl)retinamide: is a synthetic retinoid derivative of retinoic acid, which is a metabolite of vitamin A Retinoids are known for their role in regulating cell growth, differentiation, and apoptosis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butyl)retinamide typically involves the reaction of retinoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Butyl)retinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The amide group can participate in substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield retinoic acid derivatives, while reduction may produce butylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Butyl)retinamide is used in chemical research to study the properties and reactivity of retinoid derivatives. It serves as a model compound for understanding the behavior of retinoids in various chemical reactions.
Biology: In biological research, this compound is studied for its effects on cell growth and differentiation. It is used to investigate the mechanisms by which retinoids regulate cellular processes and their potential therapeutic applications.
Medicine: this compound has shown promise in cancer research. It has been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer prevention and treatment . Clinical trials and preclinical studies have explored its efficacy in various cancer types, including bladder cancer and breast cancer.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a chemopreventive and therapeutic agent. Its ability to modulate retinoid receptors and induce apoptosis makes it a valuable compound for drug development.
Mecanismo De Acción
N-(Butyl)retinamide exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and influencing cellular processes such as differentiation and apoptosis. Additionally, this compound can induce apoptosis through receptor-independent pathways, involving the generation of reactive oxygen species (ROS) and activation of caspases .
Comparación Con Compuestos Similares
N-(4-Hydroxyphenyl)retinamide (4HPR):
All-trans Retinoic Acid (ATRA): A natural retinoid used in the treatment of acute promyelocytic leukemia.
N-(2-Carboxyphenyl)retinamide (2CPR): A synthetic retinoid with potent growth inhibitory effects on certain cancer cell lines.
Uniqueness: N-(Butyl)retinamide is unique in its specific structure, which allows it to interact with retinoid receptors and induce apoptosis in a manner distinct from other retinoids. Its butyl group provides different pharmacokinetic properties, potentially enhancing its efficacy and reducing toxicity compared to other retinoids .
Propiedades
Número CAS |
33631-44-6 |
|---|---|
Fórmula molecular |
C24H37NO |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-7-8-17-25-23(26)18-20(3)12-9-11-19(2)14-15-22-21(4)13-10-16-24(22,5)6/h9,11-12,14-15,18H,7-8,10,13,16-17H2,1-6H3,(H,25,26)/b12-9+,15-14+,19-11+,20-18+ |
Clave InChI |
IOIMWLSSNSWJLN-YVDNJGTBSA-N |
SMILES isomérico |
CCCCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES canónico |
CCCCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


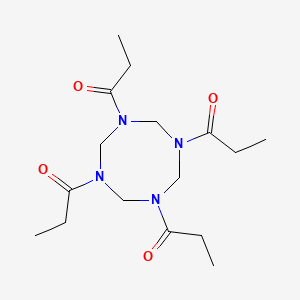
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
